Tubulysin -

Tubulysin

Catalog Number: EVT-8754835
CAS Number:
Molecular Formula: C44H67N5O9S
Molecular Weight: 842.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tubulysins are primarily sourced from the marine-derived fungus Streptomyces tubuli-forms. The natural products exhibit significant structural diversity, with several analogs identified, including tubulysin A, B, U, and V. Their discovery has spurred interest in both natural product chemistry and medicinal applications due to their high potency against various cancer cell lines .

Classification

Chemically, tubulysins belong to a broader category of compounds known as peptide antibiotics. They are characterized by a complex structure that includes amino acid residues and various functional groups contributing to their biological activity. The classification of tubulysins is based on their structural features and biological mechanisms, positioning them as important agents in cancer treatment research .

Synthesis Analysis

Methods

The synthesis of tubulysins has been a subject of extensive research due to their complex structure. Various synthetic approaches have been developed:

Technical Details

The total synthesis typically involves:

  • Stepwise Coupling: Sequentially linking amino acids using coupling agents under controlled conditions.
  • Protecting Group Strategies: Employing protecting groups to safeguard reactive sites during synthesis.
  • Purification Techniques: Utilizing high-performance liquid chromatography (HPLC) for purification to achieve analytical purity .
Molecular Structure Analysis

Structure

The molecular structure of tubulysin comprises a cyclic peptide backbone with various substituents that contribute to its biological activity. Key features include:

  • An unusual arrangement of amino acids including N-methylated residues.
  • Functional groups such as hydroxyls and amides that are critical for interaction with target proteins like tubulin.

Data

The structural elucidation often relies on techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the stereochemistry and molecular weight of the compounds .

Chemical Reactions Analysis

Reactions

Tubulysins undergo several chemical reactions that are pivotal for their biological activity:

  • Tubulin Binding: Tubulysins bind to tubulin, inhibiting its polymerization into microtubules, which is essential for cell division.
  • Cytotoxicity Mechanism: The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Technical Details

The interactions between tubulysins and tubulin have been studied using biochemical assays that measure binding affinity and inhibition potency. These studies reveal detailed kinetic parameters essential for understanding their mechanism of action .

Mechanism of Action

Process

The mechanism by which tubulysins exert their cytotoxic effects involves:

  1. Binding to Tubulin: Tubulysin binds specifically to the β-tubulin subunit.
  2. Disruption of Microtubule Dynamics: This binding prevents the normal polymerization of tubulin into microtubules, leading to destabilization.
  3. Induction of Apoptosis: The resultant disruption triggers apoptotic pathways in cancer cells.

Data

Studies have demonstrated that tubulysins exhibit growth inhibition concentrations in the low picomolar range against various cancer cell lines, highlighting their efficacy as potential anticancer agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tubulysins are typically white to off-white powders.
  • Solubility: They exhibit variable solubility in polar solvents depending on their specific structure.

Chemical Properties

  • Stability: Tubulysins are sensitive to hydrolysis; thus, they require careful handling and storage conditions.
  • Reactivity: Their reactivity is largely dictated by functional groups present in the structure which can participate in various chemical reactions.

Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) can be found in specialized literature on natural product chemistry .

Applications

Scientific Uses

Tubulysins are primarily investigated for their applications in cancer therapy due to their potent cytotoxic effects. Their unique mechanism makes them candidates for:

  • Antibody-drug Conjugates (ADCs): Leveraging their specificity for tumor cells while minimizing toxicity to normal tissues.
  • Research Tools: Used in studies aimed at understanding microtubule dynamics and cell cycle regulation.
Biosynthesis and Natural Source Characterization

Myxobacterial Origins and Discovery of Tubulysin Variants

Tubulysins are highly cytotoxic peptides first isolated from the culture broths of myxobacterial strains Archangium gephyra (strain Ar 315) and Angiococcus disciformis (strain An d48) [9]. Initial studies identified Tubulysins A–D, characterized by their potent antiproliferative activity against mammalian cancer cell lines (IC₅₀ values in the picomolar range) and unique mechanism of microtubule disruption [1] [9]. Subsequent research expanded this family, with Cystobacter sp. SBCb004 identified as a third producing strain, enabling the discovery of 23 additional natural variants through advanced mass spectrometry and nuclear magnetic resonance techniques [2] [6]. Structural diversity arises from modifications in four key residues:

  • N-terminal: N-methyl pipecolinic acid (Mep) variants.
  • Central residues: Isoleucine (Ile) and tubuvaline (Tuv), the latter featuring labile N,O-acetal or ketone groups.
  • C-terminal: Tubutyrosine (Tut) or tubuphenylalanine (Tup) [1] [6].

Table 1: Major Tubulysin-Producing Myxobacteria and Key Variants

Bacterial StrainIdentified TubulysinsStructural Distinctions
Archangium gephyra Ar 315Tubulysins A, B, D, HC-terminal Tup; N,O-acetal in Tuv
Angiococcus disciformis An d48Tubulysins U, V, ZKetone or alcohol in Tuv; no N,O-acetal
Cystobacter sp. SBCb00423 novel derivatives (e.g., pretubulysin A)Diverse C-terminal modifications

Biosynthetic Pathways of Tubulysins in Archangium and Angiococcus spp.

Tubulysin biosynthesis employs a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line encoded by conserved gene clusters (tub). Comparative genomic analysis of Angiococcus disciformis An d48 and Cystobacter sp. SBCb004 revealed a core 80 kb locus (tubA–tubG), with 80% sequence similarity between strains [3] [6]. The pathway initiates with the formation of pretubulysin A, the first enzyme-free intermediate, which accumulates in tubZ (cyclodeaminase) knockout mutants [6]. Key enzymatic steps include:

  • Starter unit activation: N-methylation of pipecolic acid by an adenylation (A) domain with an integrated methyltransferase (MT) domain [10].
  • Chain elongation: Condensation of Mep, Ile, Tuv, and Tut/Tup by multinodular NRPS.
  • Tailoring modifications:
  • Cytochrome P450-mediated hydroxylation.
  • O-acetylation of Tuv’s secondary alcohol (e.g., in Tubulysin U) [1].
  • N,O-acetal installation, a stability-limiting step requiring specialized domains [1] [3].

Table 2: Core Enzymes in the Tubulysin Biosynthetic Gene Cluster (BGC)

GeneFunctionDomain StructureRole in Biosynthesis
tubAHybrid NRPS-PKSA-PCP-Cy-PKS-AT-ACP-TEAssembles Tuv unit
tubZCyclodeaminaseNAD⁺-binding domainConverts glutamine to pipecolic acid
tubGTermination moduleC-A-PCP-TEReleases pretubulysin A

Role of Nonribosomal Peptide Synthetases (NRPS) in Tubulysin Assembly

The NRPS machinery orchestrates tubulysin assembly via a linear, multimodular template. Each module activates and incorporates one residue through coordinated domains:

  • Adenylation (A) domain: Selects and activates amino acids (e.g., Mep, Ile) using ATP to form aminoacyl-AMP intermediates [5] [7].
  • Peptidyl carrier protein (PCP) domain: Binds activated residues via thioester linkages to 4′-phosphopantetheine cofactors.
  • Condensation (C) domain: Catalyzes amide bond formation between adjacent residues [5] [7].

Specialized domains enable structural diversification:

  • Epimerization (E) domain: Generates D-amino acids in the Tuv unit.
  • Methyltransferase (MT) domain: N-methylates the Mep residue (critical for bioactivity) [1] [10].
  • Thioesterase (TE) domain: Releases the peptide via hydrolysis or cyclization, though tubulysins typically terminate linearly [5] [7].

Notably, the Tuv unit requires a hybrid NRPS-PKS module due to its polyketide-derived acetate group. Fungal and bacterial NRPS systems exhibit divergent mechanisms; fungal systems (e.g., Tolypocladium) use single multinodular enzymes, while bacterial systems (e.g., Angiococcus) employ standalone NRPS proteins that interact in trans [5] [7].

Table 3: NRPS Module Organization in Tubulysin Biosynthesis

ModuleResidue IncorporatedDomain StructureFunction
1N-methyl pipecolinic acidA-MT-PCPActivates and methylates Mep
2IsoleucineC-A-PCPActivates Ile; forms amide bond with Mep
3TubuvalineC-Cy-PKS-AT-ACP-PCPHybrid unit; forms thiazole ring
4TubuphenylalanineC-A-PCP-TEActivates Tup; releases peptide

Properties

Product Name

Tubulysin

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-(4-methylphenyl)pentanoic acid

Molecular Formula

C44H67N5O9S

Molecular Weight

842.1 g/mol

InChI

InChI=1S/C44H67N5O9S/c1-11-29(7)39(47-41(53)35-14-12-13-19-48(35)10)43(54)49(25-57-38(51)20-26(2)3)36(27(4)5)23-37(58-31(9)50)42-46-34(24-59-42)40(52)45-33(21-30(8)44(55)56)22-32-17-15-28(6)16-18-32/h15-18,24,26-27,29-30,33,35-37,39H,11-14,19-23,25H2,1-10H3,(H,45,52)(H,47,53)(H,55,56)/t29-,30-,33+,35+,36+,37+,39-/m0/s1

InChI Key

DLKUYSQUHXBYPB-NSSHGSRYSA-N

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)C)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)C)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C

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